molecular formula C10H18F2N4 B13728261 1-(6-Azidohexyl)-3,3-difluoropyrrolidine

1-(6-Azidohexyl)-3,3-difluoropyrrolidine

Cat. No.: B13728261
M. Wt: 232.27 g/mol
InChI Key: AMUNVXDRCUDXRX-UHFFFAOYSA-N
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Description

1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a six-carbon azide-terminated alkyl chain. The 3,3-difluoropyrrolidine core reduces basicity (pKa ~7.5) compared to non-fluorinated pyrrolidine (pKa 11.3), enhancing stability in acidic environments . The azidohexyl group enables applications in click chemistry (e.g., CuAAC reactions) for bioconjugation, drug delivery, or polymer synthesis.

Properties

Molecular Formula

C10H18F2N4

Molecular Weight

232.27 g/mol

IUPAC Name

1-(6-azidohexyl)-3,3-difluoropyrrolidine

InChI

InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2

InChI Key

AMUNVXDRCUDXRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CCCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.

    Reducing Agents: Such as LiAlH4 for the reduction of the azido group.

    Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.

Major Products Formed

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(6-Azidohexyl)-3,3-difluoropyrrolidine with structurally related compounds:

Compound Core Structure Substituent Key Properties Applications Synthesis Yield/Purity
This compound 3,3-Difluoropyrrolidine 6-Azidohexyl chain - Low basicity (pKa ~7.5)
- Long alkyl chain enhances lipophilicity
Click chemistry, bioconjugation Not explicitly reported
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (CAS 1257294-08-8) 3,3-Difluoropyrrolidine Azetidine ring - Rigid bicyclic structure
- High purity (≥98%)
Medicinal chemistry, enzyme inhibition ≥98% purity
1-(2-Azidoethyl)-3,3-difluoropyrrolidine (CAS 1936417-95-6) 3,3-Difluoropyrrolidine 2-Azidoethyl chain - Shorter chain limits solubility in nonpolar media
- Discontinued product
Small-molecule probes, photolabeling 95% purity (discontinued)
3,3-Difluoropyrrolidine (Core structure) Pyrrolidine 3,3-Difluoro substitution - pKa 7.5
- Synthesized via Claisen rearrangement/Ru(VIII) oxidation
Intermediate for fluorinated drug candidates 64–75% yield in aza-Michael reactions

Key Comparative Insights :

Structural Flexibility vs.

Synthetic Accessibility :

  • 3,3-Difluoropyrrolidine derivatives are synthesized via aza-Michael addition (61–75% yields) or Claisen rearrangement/Ru(VIII) oxidation, emphasizing cost-effectiveness for scale-up .
  • Azide-containing derivatives (e.g., 1-(2-Azidoethyl)-3,3-difluoropyrrolidine) face discontinuation challenges, possibly due to azide instability or safety concerns .

Reactivity and Stability :

  • Fluorination at the 3,3-position universally lowers basicity, making these compounds suitable for reactions requiring pH-sensitive conditions .
  • The azidohexyl group’s length may improve metabolic stability compared to shorter-chain analogs, though this requires empirical validation.

Research Findings and Data

Thermodynamic and Kinetic Data :

  • Basicity : 3,3-Difluoropyrrolidine derivatives exhibit pKa ~7.5, enabling stability under physiological conditions .
  • Reaction Efficiency: Aza-Michael additions with morpholine yield 73% for 3,3-difluoropyrrolidine derivatives, comparable to non-fluorinated analogs (61–75%) .

Supplier Landscape :

  • 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (CAS 1257294-08-8) is available at ≥98% purity from specialty chemical suppliers .

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